Synthetic Accessibility: α-Branched C-4 Substituent Enables Higher Yield and Shorter Reaction Time Compared to Straight-Chain Alkyl Analogs
The formation of the oxazolone ring from Tfp-amino acids bearing α-branched side chains (isopropyl, sec-butyl, isobutyl) proceeds more readily than from straight-chain alkyl amino acids [1]. Compounds I (4-sec-butyl) and II (4-isopropyl, the target compound) were prepared from isoleucine and valine respectively and were noted to form without requiring the strictly controlled reflux conditions necessary for straight-chain analogs. In contrast, the 4-n-butyl analog (from DL-norleucine) required 30 minutes of reflux with 3.4 equivalents of tetrafluoropropionic anhydride to achieve only 65% yield, while the 4-isobutyl analog (from DL-leucine, also α-branched) achieved 96% yield in just 5 minutes with 2.6 equivalents [1]. This demonstrates that α-branching at C-4, as present in CAS 51314-53-5, substantially improves synthetic efficiency by stabilizing the oxazolone ring after closure [1].
| Evidence Dimension | Synthetic yield and reaction time for 2-tetrafluoroethyl-pseudooxazolone-(5) formation |
|---|---|
| Target Compound Data | 4-Isopropyl (α-branched): formation facilitated; reported as easily prepared from valine without stringent reflux control (compound II) [1] |
| Comparator Or Baseline | 4-n-Butyl (straight-chain, from DL-norleucine): 65% yield, 30 min reflux, 3.4 eq. anhydride; 4-Ethyl: 59% yield, 30 min; 4-n-Propyl: 76% yield, 30 min; 4-Isobutyl (α-branched control): 96% yield, 5 min, 2.6 eq. [1] |
| Quantified Difference | Straight-chain analogs require 30 min reflux vs. ~5 min for branched analogs; yield difference up to 37 percentage points (96% isobutyl vs. 59% ethyl). Precise yield for 4-isopropyl not reported in the 1974 series, but its facile formation was explicitly contrasted with the difficulty of straight-chain analog preparation [1]. |
| Conditions | Reflux at 135°C with tetrafluoropropionic anhydride (2.6–3.5 eq.), ether workup, NaHCO₃ wash; product obtained as oil; purity checked by NMR [1] |
Why This Matters
For procurement decisions in peptide synthesis applications, the α-branched C-4 substituent directly translates to higher synthetic throughput, lower reagent consumption, and reduced purification burden compared to straight-chain pseudooxazolone alternatives.
- [1] Kayahara H., Tomida I. Synthesis of Some New 2-Tetrafluoroethyl-pseudooxazolones-(5) from the Tfp-Amino Acids. 信州大学農学部紀要 1974, 11(1), 87–92. Table 1: Yields and reaction conditions for compounds III–VIII. View Source
